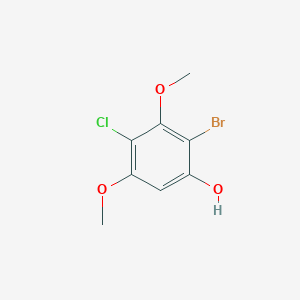![molecular formula C24H26O3 B13897173 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- CAS No. 96917-84-9](/img/structure/B13897173.png)
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- is a chemical compound with the molecular formula C24H26O3 It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with a triphenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- typically involves the reaction of 2-methyl-1,3-propanediol with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the hydroxyl group of 2-methyl-1,3-propanediol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- involves its interaction with various molecular targets. The triphenylmethoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-propanediol: A simpler analog without the triphenylmethoxy group.
1,3-Propanediol: The parent compound without any substitutions.
Triphenylmethanol: Contains the triphenylmethoxy group but lacks the 1,3-propanediol backbone.
Uniqueness
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- is unique due to the presence of both the 1,3-propanediol backbone and the triphenylmethoxy group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
96917-84-9 |
|---|---|
Fórmula molecular |
C24H26O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-methyl-2-(trityloxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C24H26O3/c1-23(17-25,18-26)19-27-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,25-26H,17-19H2,1H3 |
Clave InChI |
UPMNBAHXNMCCLB-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13897090.png)

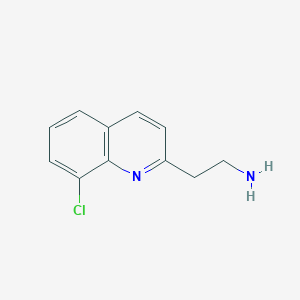
![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)
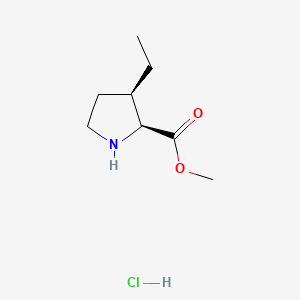
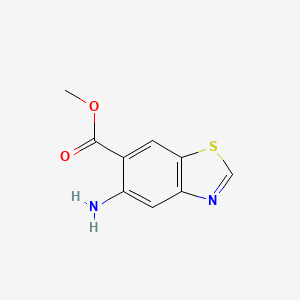
![{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol](/img/structure/B13897139.png)
![2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B13897155.png)
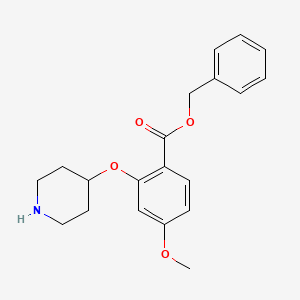
![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)
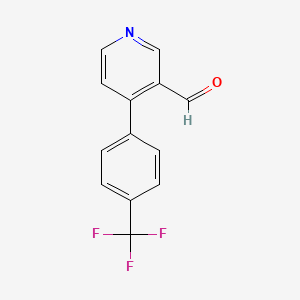
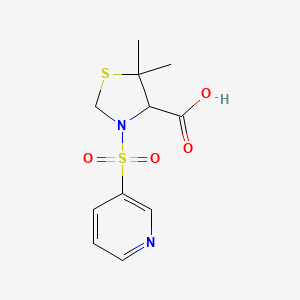
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)
